3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate
Description
3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate (CAS: 370880-79-8) is a bicyclic heterocyclic compound featuring a 3,6-diazabicyclo[3.2.0]heptane core substituted with benzyl and tert-butyl ester groups. This structure confers rigidity and stereochemical specificity, making it a valuable intermediate in medicinal chemistry, particularly for targeting nicotinic acetylcholine receptors (nAChRs) . Its synthesis typically involves multi-step protocols, including ring-forming reactions and protective group strategies, as evidenced by related compounds in the literature . The compound is commercially available with a purity of 95% (QM-9540, Combi-Blocks) .
Properties
IUPAC Name |
3-O-benzyl 6-O-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-10-14-9-19(11-15(14)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIZSOVZVRKXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Diazabicycloheptane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the diazabicycloheptane core.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.
Esterification: The final step involves esterification to form the dicarboxylate ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Structural Features of Bicyclic Diazabicyclo Derivatives
Key Observations :
- Substituent Positioning : The tert-butyl group at C₆ (vs. C₃ or C₇ in analogs) may sterically hinder interactions with off-target receptors, improving selectivity .
Pharmacological Activity
Table 2: Receptor Binding Affinities and Selectivity
Key Observations :
- The target compound’s [3.2.0]heptane core demonstrates superior α4β2 selectivity over α3β4 receptors compared to [4.2.0]octane derivatives, critical for minimizing side effects in neurological therapies .
- Substituents like bromo, chloro, or methyl on the pyridine ring (in related compounds) enhance binding affinity, suggesting that the benzyl/tert-butyl groups in the target compound may similarly optimize lipophilicity and target engagement .
Table 3: Commercial Availability and Pricing
Key Observations :
- The target compound is competitively priced and widely available, supporting its utility in high-throughput screening .
Biological Activity
3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate (CAS No. 370880-79-8) is a bicyclic compound that has garnered interest in various fields including medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C₁₈H₂₄N₂O₄
- Molecular Weight : 332.39 g/mol
- CAS Number : 370880-79-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may function as a ligand for specific receptors or enzymes, modulating their activity and leading to diverse biological effects.
Biological Activities
Research indicates that compounds within the diazabicyclo family exhibit a range of biological activities, including:
- Analgesic Activity : Some derivatives of diazabicyclo compounds have shown significant central analgesic effects, comparable to morphine but with fewer side effects .
- Anticancer Properties : Preliminary studies suggest that certain substituted diazabicyclo compounds can inhibit cell proliferation, indicating potential applications in cancer therapy .
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties through modulation of neurotransmitter systems .
Case Studies and Research Findings
- Analgesic Effects :
- Cell Proliferation Inhibition :
-
Neuroprotective Studies :
- Investigations into the neuroprotective potential of diazabicyclo compounds revealed their ability to protect neuronal cells from oxidative stress-induced damage, possibly through antioxidant mechanisms .
Table 1: Biological Activities of Diazabicyclo Compounds
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄ |
| Molecular Weight | 332.39 g/mol |
| CAS Number | 370880-79-8 |
Q & A
Basic Research Questions
Q. What are the key structural features of 3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate, and how do they influence reactivity?
- The compound contains a bicyclo[3.2.0]heptane core with two nitrogen atoms at positions 3 and 5. The benzyl (C₆H₅CH₂) and tert-butyl ((CH₃)₃C) groups act as protective moieties for the amine functionalities via carbamate linkages. The bicyclic framework imposes steric constraints, affecting regioselectivity in reactions like nucleophilic substitutions or catalytic hydrogenation. The tert-butyl group enhances steric protection of the amine, while the benzyl group allows for deprotection under mild hydrogenolysis conditions .
Q. What synthetic methodologies are commonly employed to prepare bicyclic diazabicycloheptane derivatives?
- A two-step approach is typical:
Core Synthesis : Cyclization of linear precursors (e.g., via intramolecular Buchwald-Hartwig amination or ring-closing metathesis) to form the bicyclo[3.2.0]heptane scaffold.
Protection : Introduction of benzyl and tert-butyl groups using benzyl chloroformate and Boc anhydride (di-tert-butyl dicarbonate), respectively. For example, tert-butyl protection is achieved under basic conditions (e.g., DMAP, DCM) at 0–25°C .
- Key Data : Similar compounds (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate) show yields of 70–85% when using Boc protection under optimized conditions .
Advanced Research Questions
Q. How can stereochemical outcomes during bicyclo[3.2.0]heptane synthesis be controlled, and what analytical tools validate these results?
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce enantioselectivity. For diastereomers, solvent polarity and temperature during cyclization are critical.
- Validation :
- NMR : H-NMR coupling constants (e.g., for transannular H-atoms) and NOESY correlations resolve stereochemistry.
- X-ray Crystallography : Definitive confirmation of absolute configuration, as seen in related bicyclic amines .
Q. What strategies address low yields in the deprotection of benzyl/tert-butyl carbamates?
- Benzyl Deprotection : Catalytic hydrogenation (10% Pd/C, H₂, EtOH) often achieves >90% yield, but competing side reactions (e.g., over-reduction) require careful monitoring of pressure and time.
- tert-butyl Deprotection : Acidic conditions (TFA/DCM or HCl/dioxane) may degrade the bicyclic core. A milder alternative is photolytic cleavage (UV light, acetonitrile) for Boc removal without acid .
- Data Contradiction : Some studies report <50% yields for acid-mediated deprotection due to ring strain, while hydrogenolysis achieves >80% .
Q. How is this compound utilized in medicinal chemistry?
- The compound serves as a rigid scaffold for β-turn mimetics in peptide-based drug design. Its constrained geometry stabilizes bioactive conformations, as demonstrated in protease inhibitors.
- Case Study : Analogues with similar bicyclic cores (e.g., 3,6-diazabicyclo[3.2.0]heptane) show enhanced binding affinity (IC₅₀ = 10–100 nM) compared to linear counterparts in kinase assays .
Methodological Considerations
Q. What chromatographic techniques optimize purification of diazabicycloheptane derivatives?
- Normal-Phase HPLC : Effective for separating diastereomers using hexane/EtOAc gradients (e.g., 90:10 to 70:30).
- Reverse-Phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities. Retention times for Boc-protected derivatives typically range 8–12 minutes .
Q. How do researchers reconcile discrepancies in reported spectroscopic data for bicyclic amines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
